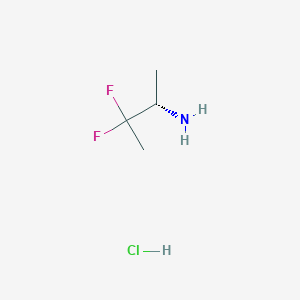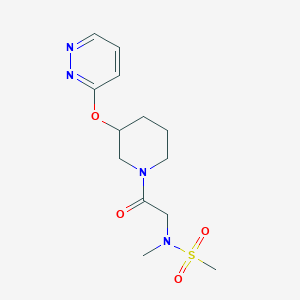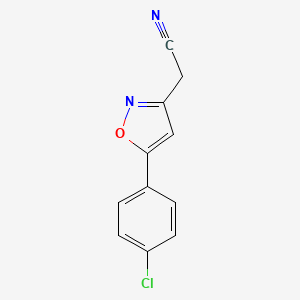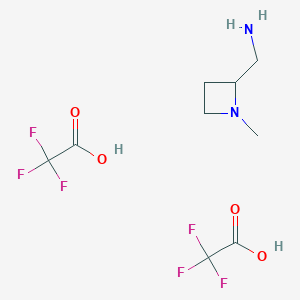
(S)-3,3-Difluorobutan-2-amine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,3-Difluorobutan-2-amine HCl is a chemical compound that has been widely used in scientific research for its unique properties. It is a chiral molecule that has two enantiomers, (R)-3,3-Difluorobutan-2-amine and (S)-3,3-Difluorobutan-2-amine. In
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Catalysis
A significant application of compounds related to "(S)-3,3-Difluorobutan-2-amine HCl" is in asymmetric synthesis. For instance, the asymmetric intermolecular addition of non-acidic C–H bonds to imines, facilitated by specific activating substituents and catalyzed by Rh(III), represents a notable advancement in the field. This process yields highly enantiomerically enriched amine hydrochlorides, crucial for developing pharmaceuticals and fine chemicals (Wangweerawong, Bergman, & Ellman, 2014).
Environmental and Materials Science
In environmental and materials science, research has focused on the emissions and impact of related fluorinated compounds. For example, HFC-365mfc, a chlorine-free substitute for certain foam blowing agents, has been studied for its atmospheric presence and potential environmental effects. Such studies are crucial for understanding the lifecycle and environmental impact of fluorinated compounds, including those structurally related to "this compound" (Stemmler et al., 2007).
Photocatalytic Applications
Photocatalytic processes involving fluorinated compounds are of interest due to their potential in synthesizing partially fluorinated aromatics. Such methods offer a safe and efficient way to access materials that are pivotal in pharmaceuticals and agrochemical industries, demonstrating the versatility of fluorinated compounds in synthetic chemistry (Senaweera, Singh, & Weaver, 2014).
Advanced Organic Synthesis
Direct synthesis techniques, such as the efficient amidation of carboxylic acids with amines, showcase the utility of fluorinated compounds in creating complex organic molecules. These methods highlight the role of fluorinated reagents in facilitating reactions that are pivotal in drug development and materials science (Lanigan, Starkov, & Sheppard, 2013).
Adsorption and Removal of Environmental Contaminants
The study of adsorption behaviors of perfluorinated compounds on various adsorbents, including those with amine groups, is critical for environmental remediation efforts. Understanding these interactions can lead to the development of more effective methods for removing harmful perfluorinated pollutants from water and soil (Du et al., 2014).
Propiedades
IUPAC Name |
(2S)-3,3-difluorobutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-3(7)4(2,5)6;/h3H,7H2,1-2H3;1H/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMHEZMDGDEDDZ-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503492.png)

![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
![1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2503502.png)






![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2503515.png)